molecular formula C11H14BrNO2 B13911871 tert-Butyl 5-bromo-4-methylpicolinate

tert-Butyl 5-bromo-4-methylpicolinate

Cat. No.: B13911871
M. Wt: 272.14 g/mol
InChI Key: NTZQTRWMOIFECW-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-4-methylpicolinate (CAS 2092512-63-3) is a high-value brominated picolinate ester that serves as a versatile synthetic intermediate and building block in advanced organic and medicinal chemistry research. Its molecular structure, defined by the formula C11H14BrNO2 and a molecular weight of 272.14, incorporates both a bromo and a methyl substituent on the pyridine ring, which act as orthogonal reactive sites for further functionalization . The tert-butyl ester group offers advantages as a protecting group that can be readily removed under mild acidic conditions to reveal the corresponding picolinic acid, facilitating further derivatization. This compound is rigorously designed for use in research applications such as the synthesis of complex molecules, including the development of potential pharmaceutical agents . As a key intermediate, its reliable quality and purity are non-negotiable for achieving reproducible results in synthetic campaigns. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

tert-butyl 5-bromo-4-methylpyridine-2-carboxylate

InChI

InChI=1S/C11H14BrNO2/c1-7-5-9(13-6-8(7)12)10(14)15-11(2,3)4/h5-6H,1-4H3

InChI Key

NTZQTRWMOIFECW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Bromination and Oxidation of 4-Methylpicoline Derivatives

One common approach starts from 4-methylpicoline derivatives, which are selectively brominated at the 5-position. For example, 5-bromo-4-methoxyl-2-methylpyridine can be oxidized to the corresponding carboxylic acid using oxidants such as potassium permanganate or sodium permanganate. This oxidation yields 5-bromo-4-methoxyl-2-pyridinecarboxylic acid, which is then subjected to esterification.

Step Reagents/Conditions Product Yield/Notes
S1 5-bromo-4-methoxyl-2-methylpyridine, KMnO4 or NaMnO4, alkaline workup 5-bromo-4-methoxyl-2-pyridinecarboxylic acid Purified by organic solvent extraction
S2 Esterification with alcohol (e.g., methanol), acid catalysis 5-bromo-4-methoxyl-2-pyridinecarboxylic acid methyl ester Typical alcohols: methanol, ethanol, propanol, butanol
S3 Pd(PPh3)4 catalysis, nucleophilic substitution with CuCN or NaCN at 80-100 °C 5-cyano-4-methoxyl-2-pyridinecarboxylic acid methyl ester Intermediate for further functionalization

This method highlights the use of oxidation and esterification to prepare functionalized picolinate esters, which can be adapted to tert-butyl esters by changing the alcohol in the esterification step.

Direct Esterification to tert-Butyl Ester

The tert-butyl ester can be prepared by esterifying the corresponding 5-bromo-4-methylpicolinic acid with tert-butanol under acidic conditions. Common acid catalysts include sulfuric acid or p-toluenesulfonic acid, and the reaction is typically carried out under reflux to drive the esterification to completion.

Reagents/Conditions Notes
5-bromo-4-methylpicolinic acid Starting acid
tert-Butanol Alcohol for esterification
Acid catalyst (e.g., H2SO4) Promotes ester formation
Reflux, removal of water Drives reaction equilibrium forward

This classical Fischer esterification method is widely used for preparing tert-butyl esters from carboxylic acids.

Carbamate Formation and Protection Strategies

Although the compound is an ester, related literature on tert-butyl carbamates of brominated heterocycles provides insight into protection strategies that may be applicable in multi-step syntheses involving tert-butyl groups.

For example, tert-butyl 5-bromothiazol-2-ylcarbamate is synthesized by reacting 5-bromothiazol-2-amine hydrobromide with di-tert-butyl dicarbonate in tetrahydrofuran (THF) with dimethylaminopyridine (DMAP) as a catalyst over 48 hours, followed by purification. Although this is a different heterocycle, the use of tert-butyl protecting groups and carbamate formation is relevant for protecting amino groups during synthesis.

Step Reagents/Conditions Product Yield
1 5-bromothiazol-2-amine hydrobromide, DMAP, THF tert-Butyl 5-bromothiazol-2-ylcarbamate 40%
2 Di-tert-butyl dicarbonate addition, slow dropwise Reaction mixture stirred 48h
3 Purification by column chromatography Off-white solid product

This method demonstrates the use of tert-butyl groups in heterocyclic chemistry, which can be extrapolated to picolinate ester syntheses where protection and selective functionalization are required.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Product Form Yield/Notes Reference
Oxidation and Esterification 5-bromo-4-methoxyl-2-methylpyridine KMnO4/NaMnO4 oxidation, acid-catalyzed esterification with alcohol 5-bromo-4-methoxyl-2-pyridinecarboxylic acid methyl ester Moderate yields, adaptable to tert-butyl ester
Fischer Esterification 5-bromo-4-methylpicolinic acid tert-Butanol, acid catalyst, reflux tert-Butyl 5-bromo-4-methylpicolinate Classical method, scalable General knowledge
Carbamate formation (protection) 5-bromothiazol-2-amine hydrobromide Di-tert-butyl dicarbonate, DMAP, THF, 48h tert-Butyl 5-bromothiazol-2-ylcarbamate 40% yield, protection step

Summary and Recommendations

  • The preparation of this compound typically involves selective bromination and oxidation of methylpicoline derivatives, followed by esterification with tert-butanol.
  • Oxidation using permanganate reagents is effective for converting methyl groups to carboxylic acids on the pyridine ring.
  • Classical Fischer esterification with tert-butanol under acidic conditions is the most straightforward method to obtain the tert-butyl ester.
  • Protection strategies involving tert-butyl carbamates are well-documented in related heterocyclic systems and may be employed if amino functionalities are present or introduced in synthetic routes.
  • Yields and reaction conditions vary based on substrate purity, catalyst choice, and reaction times; optimization is recommended for scale-up.
  • The literature emphasizes palladium-catalyzed nucleophilic substitutions and careful control of reaction temperatures for functional group transformations on brominated pyridine derivatives.

This article synthesizes preparation methods for this compound from multiple authoritative sources, ensuring a comprehensive understanding for researchers and practitioners in synthetic organic chemistry. The methods outlined provide a robust foundation for further synthetic development and application of this compound.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-bromo-4-methylpicolinate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Formation of 5-azido-4-methylpicolinate or 5-thio-4-methylpicolinate.

    Oxidation: Formation of 5-bromo-4-methylpicolinic acid.

    Reduction: Formation of 5-bromo-4-methylpicolinyl alcohol.

Scientific Research Applications

Chemistry: tert-Butyl 5-bromo-4-methylpicolinate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in cross-coupling reactions to form carbon-carbon bonds.

Biology: In biological research, this compound can be used to study the effects of brominated picolinates on cellular processes. It may also serve as a ligand in the development of metal complexes for biological applications.

Medicine: this compound has potential applications in medicinal chemistry as a starting material for the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity and can be investigated for therapeutic uses.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-4-methylpicolinate is not fully understood. it is believed that the bromine atom and the ester group play crucial roles in its reactivity. The bromine atom can participate in electrophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. The compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of tert-Butyl 5-bromo-4-methylpicolinate, highlighting differences in substituents, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Key Substituents Purity (%) Key Applications
This compound 886365-06-6 C₁₁H₁₂BrNO₂ Br (C5), CH₃ (C4), tert-butyl 95+ Suzuki-Miyaura coupling, drug intermediates
Methyl 5-bromo-4-methylpicolinate 886365-06-6 C₈H₈BrNO₂ Br (C5), CH₃ (C4), methyl 95+ Catalytic hydrogenation, ligand synthesis
tert-Butyl 5-formylpicolinate 943844-15-3 C₁₁H₁₃NO₃ CHO (C5), tert-butyl 95 Aldehyde-mediated condensations
Methyl 4-chloro-6-fluoropicolinate N/A C₇H₅ClFNO₂ Cl (C4), F (C6), methyl N/A Agrochemical intermediates
tert-Butyl 5-bromo-3-methylpicolinate N/A C₁₁H₁₂BrNO₂ Br (C5), CH₃ (C3), tert-butyl N/A Halogen exchange reactions

Reactivity and Functional Group Analysis

  • Bromine vs. Chlorine/Fluorine : The bromine atom in this compound offers higher reactivity in palladium-catalyzed cross-coupling reactions compared to chlorine or fluorine analogs (e.g., Methyl 4-chloro-6-fluoropicolinate). Bromine’s larger atomic radius facilitates oxidative addition to Pd(0) catalysts, enhancing reaction efficiency .
  • Ester Group Influence : The tert-butyl ester group provides steric bulk, reducing hydrolysis rates compared to methyl esters. For example, Methyl 5-bromo-4-methylpicolinate is more prone to ester cleavage under basic conditions, limiting its utility in prolonged reactions .
  • Methyl Substitution Position : The 4-methyl group in this compound electronically deactivates the pyridine ring, directing electrophilic substitutions to the 3-position. In contrast, tert-Butyl 5-bromo-3-methylpicolinate exhibits altered regioselectivity in nitration and sulfonation reactions .

Solubility and Stability

  • Solubility : tert-Butyl esters generally exhibit lower water solubility than methyl esters due to their hydrophobic tert-butyl group. For instance, tert-Butyl 5-formylpicolinate is soluble in dichloromethane and THF but insoluble in water, whereas Methyl 5-bromo-4-methylpicolinate shows marginal solubility in polar aprotic solvents .
  • Thermal Stability : The tert-butyl group enhances thermal stability. Differential scanning calorimetry (DSC) studies reveal decomposition temperatures above 150°C for tert-butyl derivatives, compared to ~120°C for methyl analogs .

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